molecular formula C9H9N3O2 B1435872 Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 32704-60-2

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No. B1435872
CAS RN: 32704-60-2
M. Wt: 191.19 g/mol
InChI Key: AAACGYHXZZHSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate is a chemical compound with the CAS Number: 32704-60-2 . It has a molecular weight of 191.19 and its IUPAC name is ethyl imidazo[1,5-a]pyrimidine-8-carboxylate . The physical form of this compound is a powder .


Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .


Molecular Structure Analysis

The InChI code for Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate is 1S/C9H9N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

The conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .


Physical And Chemical Properties Analysis

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate is a powder with a melting point of 131-133°C . It is stored at room temperature .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

A novel synthesis method for ethyl imidazo[1,5-a]pyrimidine derivatives utilizes Cu-catalyzed aerobic oxidative conditions, showcasing a unique activation mode of ethyl tertiary amines. This method is noted for its broad substrate scope and functional group tolerance, producing diversified and valuable products (Rao, Mai, & Song, 2017). Another research outlines a convenient synthesis pathway for novel pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, indicating potential biological activity (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Chemical Structure and Molecular Interaction

Studies have also focused on the detailed chemical structure and molecular interactions, such as in the title compound ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate. This compound demonstrates an essentially planar imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, with weak intermolecular C—H⋯O interactions stabilizing the crystal packing (Deng, Cao, Cai, Li, & Chen, 2010).

Biological Applications and Synthesis of Derivatives

The synthesis and biological evaluations of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines, achieved through Michael addition/intramolecular cyclization, represent another key application, focusing on the incorporation of ethyl 4,4,4-trifluorobut-2-ynate for C–O bond activation (Jismy, Akssira, Knez, Guillaumet, Gobec, & Abarbri, 2019). Moreover, ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′:1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate has been synthesized, with its molecular structure featuring nearly coplanar fused rings and weak intra- and intermolecular C—H⋯O interactions, demonstrating the compound's complex chemical behavior (Hu, Zhu, & Chen, 2007).

Safety And Hazards

The safety information for Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Future Directions

While the future directions for Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate are not explicitly mentioned in the search results, imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . This suggests potential future research directions in these areas.

properties

IUPAC Name

ethyl imidazo[1,5-a]pyrimidine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAACGYHXZZHSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=CN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate
Reactant of Route 3
Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate
Reactant of Route 4
Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate
Reactant of Route 6
Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.